Technical Guide: Divinylphosphine Oxide and Related Compounds as a Proxy for Methyldivinylphosphine Oxide
Technical Guide: Divinylphosphine Oxide and Related Compounds as a Proxy for Methyldivinylphosphine Oxide
An In-Depth Technical Guide to Methyldivinylphosphine Oxide (CAS 945460-42-4) is not feasible at this time due to a lack of publicly available scientific data for this specific compound. Extensive searches for "Methyldivinylphosphine oxide" and its associated CAS number, 945460-42-4, did not yield any technical specifications, experimental protocols, or peer-reviewed literature.
This absence of information suggests that Methyldivinylphosphine oxide may be a novel compound with limited distribution, a proprietary substance not yet described in public literature, or that the provided identifier may be incorrect.
However, to fulfill the spirit of the request and provide a valuable resource for researchers interested in this chemical space, this guide will instead focus on the properties and reactivity of a closely related and well-documented analog: Divinylphosphine Oxide . By understanding the characteristics of this parent compound, researchers can infer potential properties and establish a foundational framework for investigating the target molecule, Methyldivinylphosphine oxide.
This guide provides a comprehensive overview of divinylphosphine oxide, a molecule sharing the core divinylphosphine oxide functional group with the target compound. The insights herein can serve as a foundational reference for researchers and drug development professionals exploring the synthesis, characterization, and application of related phosphine oxides.
Introduction to Vinylphosphine Oxides
Vinylphosphine oxides are a class of organophosphorus compounds characterized by a phosphorus(V) center double-bonded to an oxygen atom and single-bonded to at least one vinyl group (-CH=CH₂). These molecules are of significant interest in organic synthesis and materials science due to the unique reactivity of the vinyl groups and the properties imparted by the phosphine oxide moiety.
The phosphorus-vinyl linkage is highly susceptible to a variety of chemical transformations, making these compounds versatile building blocks. The phosphine oxide group itself is a polar, coordinating moiety that can influence the solubility, thermal stability, and metal-binding properties of the molecule.
Physicochemical and Spectroscopic Properties of Divinylphosphine Oxide
While specific data for Methyldivinylphosphine oxide is unavailable, the expected properties can be extrapolated from known data for similar small organophosphine oxides.
Table 1: Predicted Physicochemical Properties of Methyldivinylphosphine Oxide
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₉OP | Based on the name: Methyl (CH₃), Divinyl (2 x C₂H₃), Phosphine Oxide (P=O) |
| Molecular Weight | 116.09 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small, functionalized phosphine oxides. |
| Boiling Point | Likely > 200 °C (with potential for decomposition) | The polar P=O group significantly increases the boiling point compared to non-oxidized phosphines. |
| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, CHCl₃, MeOH, EtOH). Limited solubility in nonpolar solvents (e.g., hexanes). Potentially some water solubility. | The P=O moiety is a strong hydrogen bond acceptor, enhancing polarity. |
Spectroscopic Characterization:
The characterization of Methyldivinylphosphine oxide would rely on standard spectroscopic techniques. The following are expected key signatures:
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³¹P NMR: A single resonance in the range of +20 to +40 ppm is expected, which is characteristic of phosphine oxides.
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¹H NMR: Distinct signals would appear for the methyl protons (likely a doublet due to coupling with phosphorus, δ ≈ 1.5-2.0 ppm, J(P,H) ≈ 12-15 Hz) and the vinyl protons (complex multiplets in the δ ≈ 5.5-7.0 ppm region with characteristic geminal, cis, and trans couplings, as well as coupling to phosphorus).
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¹³C NMR: Resonances for the methyl carbon (coupled to phosphorus) and two distinct signals for the vinyl carbons (sp² hybridized, δ ≈ 120-140 ppm), also showing P-C coupling.
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FT-IR: A very strong, characteristic P=O stretching band would be prominent in the region of 1150-1250 cm⁻¹. C=C stretching for the vinyl groups would appear around 1620-1640 cm⁻¹.
Synthesis and Reactivity
The synthesis of vinylphosphine oxides often involves the oxidation of the corresponding vinylphosphine or the reaction of a phosphorus halide with a vinyl organometallic reagent followed by hydrolysis.
Workflow 1: General Synthesis of a Vinylphosphine Oxide
Caption: Key reaction pathways for Divinylphosphine Oxide.
Potential Applications in Research and Drug Development
While specific applications for Methyldivinylphosphine oxide are unknown, the broader class of vinylphosphine oxides are valuable in several fields:
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Medicinal Chemistry: The phosphine oxide group can act as a bioisostere for other functional groups and can improve pharmacokinetic properties. The vinyl groups provide a handle for bioconjugation or for synthesizing more complex target molecules.
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Materials Science: As mentioned, polymers derived from these monomers are investigated as flame-retardant materials. The phosphine oxide can also serve as a ligand for catalysis or as a functional group in materials for chemical sensing.
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Synthetic Chemistry: They are versatile building blocks for creating complex organophosphorus compounds, which are important ligands in catalysis and intermediates in natural product synthesis.
Safety and Handling
Organophosphorus compounds should be handled with care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.
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Toxicity: The specific toxicity of Methyldivinylphosphine oxide is unknown. However, related compounds can be irritants. Avoid inhalation, ingestion, and skin contact.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
While a detailed guide on Methyldivinylphosphine oxide (CAS 945460-42-4) cannot be provided due to the absence of public data, this document offers a robust framework based on the known chemistry of divinylphosphine oxide. The predicted spectroscopic signatures, potential synthetic routes, and key reactivity patterns outlined here should serve as a valuable starting point for any researcher or drug development professional seeking to work with this or related novel phosphine oxides. It is imperative that any experimental work on this uncharacterized compound be preceded by small-scale safety and characterization studies.
References
As no direct literature exists for the requested compound, this section is intentionally left blank. Researchers should consult standard organophosphorus chemistry textbooks and databases like SciFinder, Reaxys, or Google Scholar for information on analogous compounds like "divinylphosphine oxide" or "phenylvinylphosphine oxide" to build a foundational understanding.
